trans-2-Phenylcyclopropylamine hydrochloride
Description
(1S,2R)-tranylcypromine hydrochloride is a hydrochloride obtained by combining (1S,2R)-tranylcypromine with one equivalent of hydrochloric acid. It contains a (1S,2R)-tranylcypromine(1+). It is an enantiomer of a (1R,2S)-tranylcypromine hydrochloride.
Biological Activity
trans-2-Phenylcyclopropylamine hydrochloride (also known as Tranylcypromine hydrochloride) is a compound of significant interest in pharmacology, particularly for its biological activities related to neurotransmitter modulation and potential therapeutic applications in treating depression and cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound primarily functions as a monoamine oxidase (MAO) inhibitor, impacting the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects.
Key Biological Activities
- MAO Inhibition : It irreversibly inhibits both MAO-A and MAO-B, which are enzymes responsible for the breakdown of monoamines. This inhibition is crucial for its antidepressant properties .
- 5-HT Receptor Agonism : The compound has been shown to act as a potent agonist at the 5-HT receptor, with an EC value of 13 nM and an efficacy (Emax) of 96% . This activity suggests its role in modulating serotonergic signaling, which is vital for mood regulation.
- Histone Demethylase Inhibition : Recent studies indicate that this compound acts as a mechanism-based inactivator of histone demethylases such as LSD1, leading to epigenetic changes that may contribute to its anticancer effects .
Pharmacological Effects
The compound exhibits a range of pharmacological effects, including:
- Antidepressant Effects : It has been utilized in clinical settings for treating major depressive disorder due to its ability to enhance monoamine levels.
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell growth by modulating epigenetic markers and enhancing the expression of tumor suppressor genes .
Study on Antidepressant Efficacy
A study published in Psychopharmacology demonstrated that this compound significantly reduced immobility time in the mouse forced swim test, indicating potential antidepressant activity .
Cancer Research
In vitro studies have shown that this compound inhibits the growth of small cell lung cancer (SCLC) cells through selective inhibition of LSD1, leading to increased levels of H3K4me2 and transcriptional activation of tumor suppressor genes .
Comparative Data Table
Properties
IUPAC Name |
(1S)-2-phenylcyclopropan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8?,9-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFMSTTZXJOTM-MTFPJWTKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C1C2=CC=CC=C2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1986-47-6, 4548-34-9 | |
Record name | Tranylcypromine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of trans-2-Phenylcyclopropylamine hydrochloride in the context of cancer treatment?
A1: this compound functions as a histone demethylase inhibitor, specifically targeting KDM3A and KDM5A. [, ] These enzymes are often overexpressed in bortezomib-resistant myeloma cells, contributing to drug resistance. [, ] By inhibiting KDM3A and KDM5A, this compound appears to suppress histone demethylation at specific sites (H3K4, H3K9, and H3K27), potentially reversing the chromatin-mediated drug-tolerant state. [, ] This suggests a potential for overcoming bortezomib resistance in myeloma cells. [, ]
Q2: Besides cancer, are there other disease models where this compound has been investigated?
A2: Yes, research has explored the role of this compound in the context of influenza A virus (IAV) infection. [] Interestingly, this compound appears to limit IAV replication by influencing the activity of IFITM3, a host restriction factor for many RNA viruses. [] The compound achieves this by increasing the monomethylation of IFITM3, which in turn, restricts IAV infection. []
Q3: Have there been any studies exploring the structural characteristics of this compound?
A3: While the provided research articles primarily focus on the biological activity of this compound, an earlier study from 1961 details its synthesis and provides insights into its structure. [] The study describes its synthesis through the reduction of the corresponding nitrile, highlighting its chemical structure and properties. []
Q4: Are there any known challenges or limitations associated with using this compound as a therapeutic agent?
A4: One study revealed that while inhibiting LSD1 (another histone demethylase) with this compound increased IFITM3 monomethylation and restricted IAV infection in vitro, it led to more severe disease outcomes in IAV-infected mice. [] This highlights the complex interplay between histone demethylation, viral infection, and host response, suggesting potential challenges in translating in vitro findings to in vivo settings. []
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